

Application Note: Scalable Synthetic Pathways to 2-Amino-1-cyclohexylethan-1-ol

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Compound of Interest

Compound Name: 2-Amino-1-cyclohexylethan-1-ol

CAS No.: 57230-08-7

Cat. No.: B3145364

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-Amino Alcohols from Cyclohexyl Precursors[1]

Executive Summary & Strategic Rationale

The target molecule, **2-Amino-1-cyclohexylethan-1-ol**, represents a critical pharmacophore found in

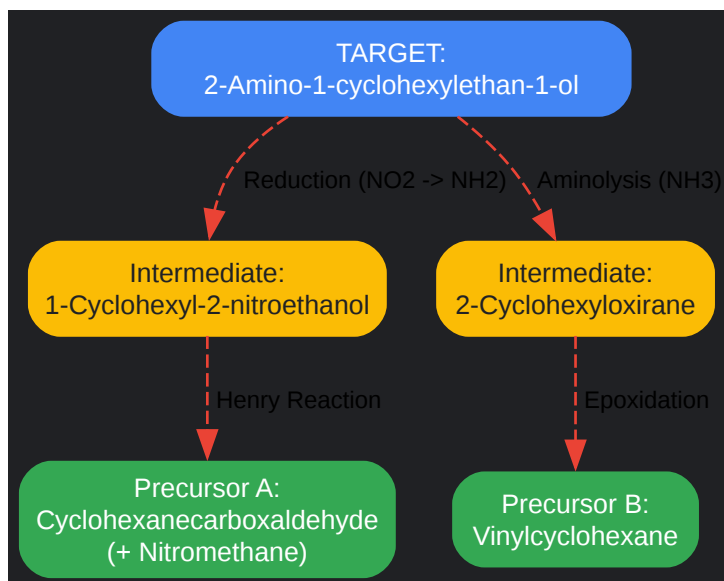
-adrenergic blockers and chiral auxiliaries.[1] Its synthesis presents a classic challenge in regio- and stereocontrol: installing an amine and a hydroxyl group on adjacent carbons with specific connectivity.[2]

This guide details two distinct synthetic strategies, selected based on precursor availability and scalability requirements:

- The Henry Reaction (Nitroaldol) Route: The "Gold Standard" for carbon chain extension. It constructs the ethyl backbone from cyclohexanecarboxaldehyde, offering high reliability and established stereoselective variants.
- The Epoxide Aminolysis Route: A convergent approach utilizing vinylcyclohexane (via its epoxide). This route relies on steric control to dictate regioselectivity.

Retrosynthetic Logic

The following diagram illustrates the strategic disconnections available for this scaffold.



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Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.

Protocol A: The Henry Reaction (Nitroaldol) Sequence

This pathway is recommended for laboratory-scale synthesis (1g – 50g) due to the low cost of reagents and the stability of the nitro-alcohol intermediate.

Phase 1: Nitroaldol Condensation

Reaction: Cyclohexanecarboxaldehyde + Nitromethane

1-Cyclohexyl-2-nitroethanol[1]

Mechanism: The base deprotonates nitromethane (), creating a nitronate anion that attacks the aldehyde carbonyl.

Reagents:

- Cyclohexanecarboxaldehyde (1.0 equiv)
- Nitromethane (1.5 equiv)
- Base Catalyst: 1,1,3,3-Tetramethylguanidine (TMG) (0.1 equiv) or NaOH (aq).
- Solvent: THF or Ethanol.

Step-by-Step Procedure:

- Setup: Charge a round-bottom flask with cyclohexanecarboxaldehyde (11.2 g, 100 mmol) and THF (100 mL). Cool to 0°C.
- Addition: Add nitromethane (9.15 g, 150 mmol).
- Catalysis: Add TMG (1.15 g, 10 mmol) dropwise. Caution: Exothermic.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot () should disappear, replaced by the nitroalcohol ().
- Quench: Acidify with 1M HCl to pH 6.
- Workup: Extract with EtOAc (mL). Wash combined organics with brine, dry over , and concentrate.
- Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane).
 - Yield Expectations: 85-92%.^{[3][4]}

Phase 2: Reduction of the Nitro Group

Reaction: 1-Cyclohexyl-2-nitroethanol

2-Amino-1-cyclohexylethan-1-ol[1]

Critical Choice:

- Method A (LAH): Best for small scale; gives clean conversion but requires strict safety handling.
- Method B (Hydrogenation): Best for scale-up; requires Raney-Ni or Pd/C and high pressure (50 psi).

Protocol (Lithium Aluminum Hydride - LAH):

- Inert Atmosphere: Flame-dry a 500 mL 3-neck flask; flush with Argon/Nitrogen.
- Slurry Preparation: Suspend LAH (1.5 g, 40 mmol) in anhydrous THF (50 mL) at 0°C.
- Addition: Dissolve the nitroalcohol (3.46 g, 20 mmol) in dry THF (20 mL). Add dropwise to the LAH slurry over 30 mins. Gas evolution () will occur.[5]
- Reflux: Warm to RT, then reflux for 4 hours. The solution should turn grey/white.
- Fieser Quench (CRITICAL SAFETY): Cool to 0°C.
 - Add 1.5 mL water (slowly).
 - Add 1.5 mL 15% NaOH.
 - Add 4.5 mL water.
 - Stir until a granular white precipitate forms.
- Isolation: Filter through Celite. Concentrate the filtrate to obtain the crude amino alcohol as a viscous oil or low-melting solid.

Protocol B: Epoxide Ring Opening (Aminolysis)

This route is efficient if vinylcyclohexane is the starting material. It relies on the regioselective attack of ammonia at the less hindered terminal carbon.

Reaction: 2-Cyclohexyloxirane +

2-Amino-1-cyclohexylethan-1-ol^[1]

Regioselectivity Logic: Nucleophilic attack on aliphatic epoxides under basic conditions (

) is sterically driven. The terminal carbon (C2) is significantly more accessible than the internal carbon (C1) bearing the cyclohexyl ring.

Step-by-Step Procedure:

- Epoxidation (If starting from alkene): Treat vinylcyclohexane with m-CPBA in DCM at 0°C. Wash with

and

. Distill to purify epoxide.
- Aminolysis Setup: Place 2-cyclohexyloxirane (10 mmol) in a pressure tube or autoclave.
- Reagent: Add 7N

in Methanol (10 mL, large excess to prevent dimerization).
- Reaction: Seal and heat to 60°C for 6 hours.
- Workup: Cool to RT. Carefully vent the vessel (ammonia gas!). Concentrate under reduced pressure to remove methanol and excess ammonia.
- Purification: The residue is often pure enough. If not, recrystallize from

/Hexane or convert to HCl salt for precipitation.

Analytical Validation & Data

Verify the product identity using the following physicochemical markers.

Parameter	Expected Value/Observation	Structural Assignment
Physical State	Viscous colorless oil or waxy solid	Hygroscopic amine
MS (ESI+)		Molecular Weight: 143.23 g/mol
1H NMR (CDCl3)	3.35 (m, 1H)	CH-OH (Methine proton)
	2.85 (dd, 1H), 2.55 (dd, 1H)	- (Diastereotopic methylene)
	0.9 - 1.8 (m, 11H)	Cyclohexyl ring protons
13C NMR	76.5 ppm	C-OH
	46.2 ppm	C-NH2
IR Spectroscopy	3350-3400 (Broad)	O-H and N-H stretch overlap

Workflow Visualization

The following diagram details the operational flow for the Henry Reaction pathway, highlighting critical safety checkpoints.



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Figure 2: Operational workflow for the Henry Reaction pathway.

Safety & Handling Protocols

Nitromethane[1][7][8]

- Hazard: Flash point 35°C. Shock-sensitive explosive if heated under confinement or mixed with amines/acids in specific ratios.
- Control: Use TMG or dilute bases. Do not distill the distillation residue to dryness if nitromethane was used in excess.

Lithium Aluminum Hydride (LAH)[5]

- Hazard: Pyrophoric. Reacts violently with water to release hydrogen gas.[5][6]
- Control: Use only dry solvents (THF/Ether). Quench strictly under inert gas at 0°C. Keep a Class D fire extinguisher nearby.

Stereochemistry Note

Both protocols described above produce a racemic mixture ().

- The Henry reaction produces a mixture of enantiomers and potentially diastereomers if chiral centers pre-exist (not applicable here).
- To obtain enantiopure (R) or (S) isomers, use a Lipase-catalyzed kinetic resolution on the intermediate nitroalcohol or employ a Chiral Copper-Ligand catalyst during the Henry step (See Reference 2).

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